Cytidine, 2',3'-dideoxy-5'-O-((ethoxyhydroxyphosphinyl)methyl)-
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Overview
Description
Cytidine, 2’,3’-dideoxy-5’-O-((ethoxyhydroxyphosphinyl)methyl)- is a synthetic nucleoside analog. It is structurally related to cytidine, a naturally occurring nucleoside that plays a crucial role in cellular processes such as DNA and RNA synthesis. The modification at the 2’ and 3’ positions, along with the addition of an ethoxyhydroxyphosphinyl group at the 5’ position, imparts unique chemical and biological properties to this compound.
Preparation Methods
The synthesis of Cytidine, 2’,3’-dideoxy-5’-O-((ethoxyhydroxyphosphinyl)methyl)- involves multiple steps The starting material is typically cytidine, which undergoes selective deoxygenation at the 2’ and 3’ positionsThe reaction conditions often involve the use of protecting groups to ensure selective modification and high yields .
Chemical Reactions Analysis
Cytidine, 2’,3’-dideoxy-5’-O-((ethoxyhydroxyphosphinyl)methyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonate derivatives.
Reduction: Reduction reactions can yield deoxy derivatives.
Scientific Research Applications
Cytidine, 2’,3’-dideoxy-5’-O-((ethoxyhydroxyphosphinyl)methyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is studied for its potential to inhibit viral replication by interfering with viral DNA synthesis.
Medicine: It is explored as a potential antiviral and anticancer agent due to its ability to disrupt nucleic acid metabolism.
Industry: The compound is used in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of Cytidine, 2’,3’-dideoxy-5’-O-((ethoxyhydroxyphosphinyl)methyl)- involves its incorporation into DNA or RNA chains during nucleic acid synthesis. This incorporation leads to chain termination, thereby inhibiting the replication of viruses or the proliferation of cancer cells. The molecular targets include viral DNA polymerases and cellular enzymes involved in nucleic acid metabolism .
Comparison with Similar Compounds
Cytidine, 2’,3’-dideoxy-5’-O-((ethoxyhydroxyphosphinyl)methyl)- can be compared with other nucleoside analogs such as:
Zidovudine (AZT): Another nucleoside analog used as an antiviral agent.
Gemcitabine: A nucleoside analog used in cancer therapy.
Properties
CAS No. |
129174-12-5 |
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Molecular Formula |
C12H20N3O6P |
Molecular Weight |
333.28 g/mol |
IUPAC Name |
[(2S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)oxolan-2-yl]methoxymethyl-ethoxyphosphinic acid |
InChI |
InChI=1S/C12H20N3O6P/c1-2-20-22(17,18)8-19-7-9-3-4-11(21-9)15-6-5-10(13)14-12(15)16/h5-6,9,11H,2-4,7-8H2,1H3,(H,17,18)(H2,13,14,16)/t9-,11+/m0/s1 |
InChI Key |
JHLORDHGMOXGTJ-GXSJLCMTSA-N |
Isomeric SMILES |
CCOP(=O)(COC[C@@H]1CC[C@@H](O1)N2C=CC(=NC2=O)N)O |
Canonical SMILES |
CCOP(=O)(COCC1CCC(O1)N2C=CC(=NC2=O)N)O |
Origin of Product |
United States |
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